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Compound of Interest

Compound Name: JNJ-1661010

Cat. No.: B1672996 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, mechanism of

action, and experimental evaluation of JNJ-1661010, a potent and selective inhibitor of Fatty

Acid Amide Hydrolase (FAAH). All quantitative data is summarized in structured tables, and

detailed methodologies for key experiments are provided. Visualizations of the FAAH signaling

pathway and a representative experimental workflow are included to facilitate understanding.

Chemical Structure and Properties
JNJ-1661010, also known as Takeda-25, is a synthetic organic compound belonging to the

piperazine aryl urea class of molecules.[1] Its chemical structure and key properties are

summarized below.
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Property Value Reference

IUPAC Name

N-phenyl-4-(3-phenyl-1,2,4-

thiadiazol-5-yl)piperazine-1-

carboxamide

[2]

SMILES

O=C(NC1=CC=CC=C1)N2CC

N(C3=NC(=NS3)C4=CC=CC=

C4)CC2

Molecular Formula C₁₉H₁₉N₅OS

Molecular Weight 365.45 g/mol

CAS Number 681136-29-8

Appearance Crystalline solid

Purity ≥98%

Table 1: Physicochemical Properties of JNJ-1661010

Property Value Conditions Reference

Solubility Soluble to 100 mM In DMSO

Soluble to 10 mM In ethanol

Mechanism of Action and Pharmacology
JNJ-1661010 is a selective and slowly reversible inhibitor of Fatty Acid Amide Hydrolase

(FAAH), an enzyme responsible for the degradation of endogenous cannabinoids like

anandamide (AEA).[2][3] By inhibiting FAAH, JNJ-1661010 increases the levels of AEA in the

brain and peripheral tissues, thereby potentiating the activity of cannabinoid receptors.[3]

The mechanism of inhibition involves the covalent carbamylation of the catalytic serine residue

(Ser241) in the active site of FAAH by the urea carbonyl group of JNJ-1661010.[3] Mass

spectral analysis of the JNJ-1661010-FAAH complex has confirmed this covalent modification,

with the aniline fragment acting as a leaving group.[3] Although the inhibition is covalent, it is
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also slowly reversible, as demonstrated by dialysis experiments where enzyme activity can be

partially recovered over time.[3]

Table 2: Pharmacological Data for JNJ-1661010

Parameter Species Value Reference

IC₅₀ Human FAAH 12 nM [2]

IC₅₀ Rat FAAH 10 nM

In Vivo Efficacy Rat
Brain penetrant and

active
[2]

Signaling Pathway
The inhibition of FAAH by JNJ-1661010 leads to an accumulation of anandamide, which then

activates cannabinoid receptors (CB1 and CB2), leading to downstream signaling events that

are associated with analgesic and anti-inflammatory effects.
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Caption: FAAH Signaling Pathway and Inhibition by JNJ-1661010.

Experimental Protocols
In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol describes a general method for determining the inhibitory activity of JNJ-1661010
against FAAH using a fluorometric assay.

Materials:

Recombinant human or rat FAAH enzyme

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA)
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JNJ-1661010 stock solution in DMSO

96-well black microplate

Fluorescence plate reader

Procedure:

Prepare serial dilutions of JNJ-1661010 in FAAH assay buffer.

Add a fixed amount of FAAH enzyme to each well of the microplate.

Add the diluted JNJ-1661010 solutions to the wells and incubate for a defined period (e.g.,

15 minutes) at 37°C to allow for inhibitor binding.

Initiate the enzymatic reaction by adding the FAAH substrate (AAMCA) to each well.

Immediately measure the fluorescence intensity at an excitation wavelength of ~350 nm and

an emission wavelength of ~460 nm.

Monitor the increase in fluorescence over time (kinetic read) or measure the endpoint

fluorescence after a fixed incubation period (e.g., 30 minutes).

Calculate the percent inhibition for each concentration of JNJ-1661010 and determine the

IC₅₀ value by fitting the data to a dose-response curve.
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Caption: Experimental Workflow for In Vitro FAAH Inhibition Assay.

In Vivo Animal Models
JNJ-1661010 has been evaluated in various animal models of pain and inflammation.[3] Below

are the detailed protocols for two commonly used models.

This model is used to induce mechanical allodynia, a key symptom of neuropathic pain.[4][5]
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Animals: Male Sprague-Dawley rats (100-250 g).[4]

Surgical Procedure:

Anesthetize the rat using an appropriate anesthetic agent.

Make a dorsal midline incision to expose the L4 to L6 vertebrae.[4]

Remove the L6 transverse process to expose the L4 to L6 spinal nerves.[4]

Isolate the L5 and L6 spinal nerves and tightly ligate them with a silk suture.[4]

Close the muscle and fascia with sutures and the skin incision with wound clips.[4]

Allow the animals to recover for a minimum of 3 days before behavioral testing.[4]

Behavioral Testing (Mechanical Allodynia):

Place the rat in a testing chamber with a wire mesh floor.

Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw until a

withdrawal response is elicited.

The paw withdrawal threshold is recorded as a measure of mechanical sensitivity.

Administer JNJ-1661010 (e.g., intraperitoneally) and repeat the behavioral testing at various

time points to assess its analgesic effect.

This model is used to induce thermal hyperalgesia, a measure of inflammatory pain.[6]

Animals: Male Sprague-Dawley rats.

Injury Procedure:

Anesthetize the rat.

Create a full-thickness scald burn on a specific area of the skin (e.g., 30% of the total body

surface area) by immersing the area in hot water (e.g., 98°C) for a short duration (e.g., 10

seconds) using a template to control the burn size.[6][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resource-files/spinal-nerve-ligation.pdf
https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resource-files/spinal-nerve-ligation.pdf
https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resource-files/spinal-nerve-ligation.pdf
https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resource-files/spinal-nerve-ligation.pdf
https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resource-files/spinal-nerve-ligation.pdf
https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resource-files/spinal-nerve-ligation.pdf
https://www.benchchem.com/product/b1672996?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10107476/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10107476/
https://www.researchgate.net/publication/335786353_A_New_Model_for_Standardising_and_Treating_Thermal_Injury_in_the_Rat
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Immediately after the injury, provide fluid resuscitation.[8]

Behavioral Testing (Thermal Hyperalgesia):

Place the rat on a hot plate apparatus with the temperature set to a noxious level (e.g.,

55°C).

Measure the latency for the rat to exhibit a pain response (e.g., licking or jumping).

Administer JNJ-1661010 and repeat the hot plate test at different time points to evaluate its

effect on thermal hyperalgesia.

Conclusion
JNJ-1661010 is a well-characterized, potent, and selective inhibitor of FAAH with

demonstrated efficacy in preclinical models of pain. Its mechanism of action, involving the slow,

reversible covalent inhibition of FAAH, leads to the potentiation of endogenous cannabinoid

signaling. The detailed chemical, pharmacological, and experimental data presented in this

guide provide a comprehensive resource for researchers in the field of drug discovery and

development targeting the endocannabinoid system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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